molecular formula C8H10BrN B2768714 2-Bromo-4-isopropylpyridine CAS No. 1086381-43-2

2-Bromo-4-isopropylpyridine

Cat. No.: B2768714
CAS No.: 1086381-43-2
M. Wt: 200.079
InChI Key: LEMRXPAQILDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-isopropylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and an isopropyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-isopropylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-isopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the 2-position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions and as a coupling partner in cross-coupling reactions. The bromine atom at the 2-position makes it a versatile intermediate for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-4-tert-butylpyridine
  • 2-Bromo-4-ethylpyridine

Comparison

2-Bromo-4-isopropylpyridine is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its methyl, tert-butyl, and ethyl analogs. These differences can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

2-bromo-4-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRXPAQILDIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.